molecular formula C9H10N2O2 B1439638 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid CAS No. 1219022-85-1

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid

Cat. No. B1439638
CAS RN: 1219022-85-1
M. Wt: 178.19 g/mol
InChI Key: MIOXCERCZKNCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid” is a chemical compound with the CAS Number: 1219022-85-1 . It has a molecular weight of 178.19 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 1,2,3,4-tetrahydro [1,6]naphthyridine-8-carboxylic acid . The InChI code is 1S/C9H10N2O2/c12-9(13)7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 178.19 .

Scientific Research Applications

Anticancer Activity

1,2,3,4-Tetrahydro-1,6-naphthyridine derivatives have shown promising results in the fight against cancer. They have been studied for their efficacy in inhibiting the growth of various cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies suggest that specific functionalization of the naphthyridine core can lead to potent anticancer agents .

Anti-HIV Properties

These compounds have also been explored for their potential as anti-HIV agents. The modification of the naphthyridine structure has led to the development of molecules that can act against the human immunodeficiency virus, offering a new avenue for therapeutic intervention .

Antimicrobial Applications

The antibacterial properties of 1,2,3,4-Tetrahydro-1,6-naphthyridine derivatives make them valuable in the development of new antimicrobial agents. They have been found to be effective against a range of bacterial infections, which is crucial given the rising concern over antibiotic resistance .

Agricultural Uses

In agriculture, these compounds can play a role in the development of new pesticides or growth regulators. Their biological activity can be harnessed to protect crops from pests and diseases, contributing to increased agricultural productivity .

Diagnostic Tools

The unique properties of 1,2,3,4-Tetrahydro-1,6-naphthyridine derivatives can be utilized in diagnostic applications. They may serve as markers or reagents in various diagnostic assays, aiding in the detection and monitoring of diseases .

Photophysical Applications

These compounds exhibit strong fluorescence, making them suitable for use in photophysical applications. They can be used in the development of fluorescent probes or markers for biological imaging, providing valuable tools for research in molecular biology and biochemistry .

properties

IUPAC Name

1,2,3,4-tetrahydro-1,6-naphthyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-5-10-4-6-2-1-3-11-8(6)7/h4-5,11H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOXCERCZKNCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CC(=C2NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid
Reactant of Route 4
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid
Reactant of Route 5
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid
Reactant of Route 6
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.